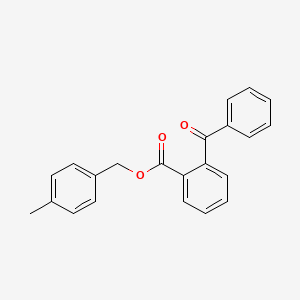

4-methylbenzyl 2-benzoylbenzoate

Beschreibung

The compound 4-methylbenzyl 2-benzoylbenzoate is a benzoate ester derivative characterized by a benzoyl group at the 2-position and a 4-methylbenzyl moiety. Benzoate esters are widely utilized in pharmaceuticals, polymer science, and liquid crystal technologies due to their tunable substituents and intermolecular interactions . For instance, methyl 4-benzyloxy-2-hydroxybenzoate features hydrogen bonding (C–H···O) and π-π stacking, which are critical for its role in liquid crystal synthesis .

Eigenschaften

IUPAC Name |

(4-methylphenyl)methyl 2-benzoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O3/c1-16-11-13-17(14-12-16)15-25-22(24)20-10-6-5-9-19(20)21(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPUHLFKRFRVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-methylbenzyl 2-benzoylbenzoate can be synthesized through the esterification reaction of 2-benzoylbenzoic acid with 4-methylbenzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-methylbenzyl 2-benzoylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-methylbenzyl 2-benzoylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in basic conditions.

Major Products

Oxidation: Formation of 2-benzoylbenzoic acid and 4-methylbenzoic acid.

Reduction: Formation of 2-hydroxybenzyl alcohol derivatives.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-methylbenzyl 2-benzoylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Wirkmechanismus

The mechanism of action of 4-methylbenzyl 2-benzoylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-methylbenzyl 2-benzoylbenzoate (inferred structure) with analogous benzoate derivatives from the evidence:

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Key Comparative Analysis

Substituent Effects on Reactivity and Applications

- Benzyloxy vs. Benzoyl Groups : Methyl 4-benzyloxy-2-hydroxybenzoate () contains a benzyloxy group (ether linkage), which enhances steric bulk and stabilizes intermolecular hydrogen bonding (e.g., C19–H19···O2 interactions). This property is critical for liquid crystal applications, where ordered molecular packing is required . In contrast, a benzoyl group (as in methyl 2-(4-hydroxybenzoyl)benzoate, ) introduces a ketone functionality, increasing polarity and reactivity toward nucleophilic additions.

- Halogen vs. Polar Groups : Methyl 4-chloro-2-fluorobenzoate () features electron-withdrawing halogens (Cl, F), which enhance electrophilic substitution reactivity, making it suitable for agrochemical intermediates . Conversely, methyl 4-acetamido-2-hydroxybenzoate () contains an acetamido group, improving solubility in polar solvents and bioavailability for pharmaceutical applications .

Synthetic Methodologies Methyl 4-benzyloxy-2-hydroxybenzoate is synthesized via nucleophilic substitution using benzyl chloride and methyl 2,4-dihydroxybenzoate under reflux conditions with K₂CO₃ as a base . This contrasts with methyl 4-acetamido-2-hydroxybenzoate, which requires acetylation of 4-aminosalicylic acid derivatives (e.g., using acetyl chloride or acetic anhydride) . Halogenated derivatives like methyl 4-chloro-2-fluorobenzoate are typically synthesized via Friedel-Crafts halogenation or direct substitution reactions .

Structural and Crystallographic Differences Methyl 4-benzyloxy-2-hydroxybenzoate exhibits a dihedral angle of 67.18° between its aromatic rings, facilitating intermolecular hydrogen bonding and π-π interactions critical for mesophase formation in liquid crystals . Methyl 2-methoxy-4-[(4-methoxyphenyl)amino]benzoate () features a planar amino-linked methoxyphenyl group, enabling conjugation and electronic delocalization for optoelectronic applications .

Research Findings and Implications

- Pharmaceutical Potential: Methyl 4-acetamido-2-hydroxybenzoate’s acetamido group mimics bioactive motifs in antibiotics and anti-inflammatory agents, suggesting its utility as a drug precursor .

- Material Science : The hydrogen-bonding network in methyl 4-benzyloxy-2-hydroxybenzoate supports its use in nematic liquid crystals, which require precise molecular alignment .

- Reactivity Trends : Halogenated derivatives (e.g., methyl 4-chloro-2-fluorobenzoate) exhibit higher reactivity in cross-coupling reactions compared to ether- or amide-substituted analogs, making them versatile intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.